molecular formula C20H32O3 B1604515 Methyl 4-(dodecyloxy)benzoate CAS No. 40654-49-7

Methyl 4-(dodecyloxy)benzoate

Cat. No.: B1604515
CAS No.: 40654-49-7
M. Wt: 320.5 g/mol
InChI Key: KIOSHBXNKOBBCM-UHFFFAOYSA-N
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Description

Methyl 4-(dodecyloxy)benzoate is an organic compound with the molecular formula C20H32O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a dodecyloxy group. This compound is known for its hydrophobic properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(dodecyloxy)benzoate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile and requires heating for several hours . Another method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes use similar reagents and conditions as the laboratory methods but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dodecyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(dodecyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(dodecyloxy)benzoate exerts its effects is primarily through hydrophobic interactions. The dodecyloxy group provides a long hydrophobic tail that can interact with other hydrophobic molecules or surfaces. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(decyloxy)benzoate
  • Methyl 3-(dodecyloxy)benzoate
  • Methyl 4-(dodecyloxy)benzoylacetate

Uniqueness

Methyl 4-(dodecyloxy)benzoate is unique due to its specific hydrophobic properties and the length of its dodecyloxy chain. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formulation of hydrophobic coatings and in the study of lipid bilayers .

Properties

IUPAC Name

methyl 4-dodecoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-23-19-15-13-18(14-16-19)20(21)22-2/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOSHBXNKOBBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343809
Record name METHYL 4-DODECYLOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40654-49-7
Record name Benzoic acid, 4-(dodecyloxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40654-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 4-DODECYLOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(dodecyloxy)-, methyl ester
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Synthesis routes and methods I

Procedure details

This compound was prepared from methyl 4-hydroxybenzoate and dodecylbromide in an analogous manner to that described above for methyl 4-octadecyloxybenzoate.
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Synthesis routes and methods II

Procedure details

Methyl 4-(dec-9-enyloxy)benzoate (3). Synthesized as described above for compound 1. Quantities: K2CO3 (18.2 g, 0.13 mol), methyl-4-hydroxy-benzoate (6.30 g, 41.4 mmol), 10-bromo-1-decene (8.6 mL, 42.8 mmol). Yield 12.0 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.23-1.51 (10 H, m, CH2), 1.77 (2 H, m, O—CH2—CH2), 2.03 (2 H, m, CH2═CH—CH2), 3.85 (3 H, s, OCH3), 3.95 (2 H, t, 3J=6.5 Hz, O—CH2), 4.95 (2 H, m, CH2═CH), 5.79 (1 H, m, CH2═CH), 6.87 (2 H, d, 3J=9.0 Hz, Ar—H), 7.98 (2 H, d, 3J=9.0 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.9, 29.0, 29.1, 29.3, 29.4, 51.7, 68.1, 114.0, 114.2, 122.3, 131.5, 139.0, 162.9, 166.7.
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Methyl 4-(dec-9-enyloxy)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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